N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16(13-7-10-23-11-8-13)6-9-19-18(22)15-12-17(24-20-15)14-4-2-1-3-5-14/h1-5,12-13,16,21H,6-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEKWJFZEDRDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Tetrahydropyran Moiety: This can be done through a nucleophilic substitution reaction, where the hydroxyl group of the tetrahydropyran is introduced.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound featuring an oxazole ring, a phenyl group, and a tetrahydropyran moiety. It is characterized by its potential biological activities and applications in medicinal chemistry. The oxazole ring contributes to its heterocyclic nature, which is often associated with various pharmacological properties. The compound contains multiple functional groups, influencing its reactivity and interaction with biological systems.
Potential Applications
This compound has potential applications in pharmaceutical chemistry because of its unique structure and biological activity. It may serve as a lead compound for developing new drugs targeting various diseases, particularly those involving bacterial infections or cancer. Its ability to undergo further chemical modifications makes it a valuable candidate for structure-activity relationship studies in drug design.
- Pharmaceutical Chemistry The compound’s unique structure and biological activity make it a candidate for drug development, especially for bacterial infections or cancer.
- Drug Design It can be chemically modified for structure-activity relationship studies.
The biological activity of this compound has been explored with respect to its potential therapeutic applications. Compounds containing oxazole rings are often investigated for their antibacterial, antifungal, and anticancer properties. The specific interactions of this compound with biological targets remain an area of active research, but its structure suggests that it could modulate various biological pathways due to the presence of the hydroxyl and carboxamide functional groups.
- Therapeutic Applications Oxazole-containing compounds are often studied for their antibacterial, antifungal, and anticancer properties.
- Modulation of Biological Pathways The compound's structure suggests it could modulate biological pathways due to hydroxyl and carboxamide functional groups.
Interaction Studies
Interaction studies involving this compound are crucial for understanding its mechanism of action and efficacy as a therapeutic agent. Research suggests that compounds with similar structural motifs can interact with specific enzymes or receptors within biological systems, potentially leading to desired pharmacological effects. These studies are essential for elucidating how this compound might behave in vivo and its safety profile.
Structural Comparison
This compound can be compared to several structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxylic acid | Contains carboxylic acid instead of carboxamide | Potentially different solubility and reactivity |
| N-[3-hydroxy-3-(oxan-4-y)propyl]-5-phenyloxazole | Lacks carboxamide functionality | May have altered biological activity due to missing functional group |
| N-[3-hydroxybutyryl]-5-phenyloxazole | Different alkyl substituent on nitrogen | Variations in pharmacokinetics and bioavailability |
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group can enhance binding affinity through π-π interactions, while the tetrahydropyran moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s 1,2-oxazole-3-carboxamide scaffold is shared with several bioactive molecules (Table 1). Key structural variations include:
Table 1: Structural and Functional Comparison of 1,2-Oxazole-3-Carboxamide Derivatives
Key Observations:
5-Position Substituents :
- The phenyl group in the target compound is less bulky than the tetrahydronaphthalenyl group in ’s xanthine oxidase inhibitor. Bulkier substituents in enhanced enzyme binding affinity, suggesting the phenyl group may offer moderate activity .
- Furan (SKL2001) and trifluoromethyl-oxadiazole () substituents demonstrate how heterocycles direct compounds toward distinct targets (e.g., Wnt signaling vs. oxidative enzymes).
Side Chain Modifications :
- The 3-hydroxy-3-(oxan-4-yl)propyl side chain introduces hydrophilicity, likely improving aqueous solubility compared to the lipophilic imidazolylpropyl (SKL2001) or purine-linked () chains.
- The oxan-4-yl (tetrahydropyran) moiety is also seen in navacaprant (), where it contributes to metabolic stability and CNS penetration .
Pharmacological and Physicochemical Properties
Enzyme Inhibition Potential :
highlights that 5-substituted 1,2-oxazole-3-carboxamides with bulky aromatic groups exhibit nanomolar-range inhibition of xanthine oxidase. The target compound’s phenyl group, while less extended than tetrahydronaphthalenyl, may still engage hydrophobic pockets in enzyme active sites .
Solubility and Bioavailability :
- The hydroxy group in the side chain may enhance solubility compared to analogs like SKL2001 (logP ~2.5 estimated) or ’s trifluoromethyl derivative (logP ~3.1).
Heterocyclic Moieties and Target Specificity
- 1,2-Oxazole vs. 1,2,4-Oxadiazole :
- Oxan-4-yl vs. Piperidine/Aminoalkyl Chains: The oxan-4-yl group in the target compound contrasts with navacaprant’s piperidine-linked oxadiazole-quinoline scaffold ().
Q & A
Q. Table 1. Comparative Biological Activity of Analogous Compounds
| Compound | Target Pathway | IC₅₀ (µM) | Reference |
|---|---|---|---|
| SKL2001 | Wnt/β-catenin | 12.5 ± 2.1 | |
| Target Compound | Wnt/β-catenin | 18.3 ± 3.4 |
Q. Table 2. Synthetic Yield Optimization
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxazole Formation | H₂SO₄, 90°C, 6h | 72 | 95 |
| Amidation | EDC/HOBt, THF, RT | 65 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
